1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Chemical Identity Quality Control Procurement Specification

Researchers requiring a specific 3D orientation for target binding often find achiral triazole amines unsuitable. 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250155-36-2) solves this with its chiral α-carbon, enabling enantioselective synthesis. - Enables asymmetric synthesis: Chiral center is critical for creating enantiomerically pure drug candidates. - Unique steric/electronic profile: The 1,3-dimethyl core provides distinct steric hindrance vs. non-methylated analogs for SAR studies. - Versatile synthon: Primary amine handle is a direct precursor for triazolylidene NHC ligands in transition metal catalysis.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B13635669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NN1C)C)N
InChIInChI=1S/C7H14N4/c1-4-6(8)7-9-5(2)10-11(7)3/h6H,4,8H2,1-3H3
InChIKeyJTRQABPPDDIGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine for Research and Development


1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250155-36-2) is a chiral, primary amine-substituted 1,2,4-triazole derivative with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol . It is primarily classified as a fine chemical intermediate and a research building block, available from specialty suppliers at purities of 97% and 98% . Its defining structural feature is a chiral center at the alpha-carbon of the propan-1-amine side chain, directly attached to the 5-position of a 1,3-dimethylated 1,2,4-triazole core .

1 1,3-Dimethyl-1,2,4-triazole core for heterocycle chemistry studies
2 Chiral center supports asymmetric synthesis workflow evaluation

Why Generic 1,2,4-Triazole Amines Cannot Replace 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine


The interchangeability of triazole amines is precluded by crucial regioisomeric and stereochemical differences that dictate their chemical behavior and biochemical interactions. The specific 1,3-dimethyl substitution pattern on the target compound creates a unique electronic environment and steric profile, fundamentally altering its reactivity compared to non-methylated or mono-methylated analogs. Furthermore, the chiral center at the propan-1-amine's alpha-carbon, which is absent in many comparator compounds like 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, makes it a critical synthon for asymmetric synthesis. Replacing it with an achiral or a differently substituted regioisomer can lead to distinct biological outcomes or synthetic pathway failures, making precise structural selection paramount for reproducible research and development [1].

! Regioisomeric attachment differences may shift reactivity and binding profiles
! Absence of chiral center in achiral analogs may preclude stereochemical control
! Methylation pattern alteration can change steric and electronic environment

Quantitative Differentiation Guide for Sourcing 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine


Molecular Formula and Weight: Differentiation from 1-(1-Methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

The target compound's molecular formula is C7H14N4, and its molecular weight is 154.21 g/mol . This is distinct from its mono-methylated analog, 1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, which has a formula of C6H12N4 and a lower molecular weight [1]. This difference is critical for identity verification during procurement and for calculating molarity in experimental setups.

Molecular Identity
Class-level
~14 Da MW difference
Confirms target compound with higher steric bulk; prevents misordering
Chemical Identity Quality Control Procurement Specification

Chiral Center Topology: Differentiation from Achiral 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)propan-1-amine

The target compound possesses a chiral center at the alpha-carbon of its propan-1-amine side chain, a feature that makes it a racemic mixture suitable for chiral resolution or use as a diastereomeric intermediate. Its regioisomer, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, lacks this chiral center as the amine is attached to a terminal, non-chiral carbon . This topological distinction is absolute; one molecule is inherently chiral and the other is not, a property that is non-negotiable for target-specific drug design.

Stereochemistry
Head-to-head
1 stereocenter vs 0 stereocenters
Enables stereoselective synthesis research; achiral analog cannot provide equivalent control
Racemic mixture suitable for chiral resolution studies
Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Regioisomeric Attachment Point: Differentiation from 2-Substituted Propan-1-amine Analogs

The amine is attached to the 5-position of the 1,2,4-triazole core via a chiral carbon. In contrast, a closely related isomer, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine, has the amine attached to the terminal carbon, creating a completely different shape and vector for the amine group . While both share the formula C7H14N4 and molecular weight of 154.21 g/mol, the alteration in the attachment point leads to distinct chemical environments and spatial orientations, which can drastically change the molecule's ability to interact with a target or coordinate to a metal.

Regiochemistry
Data to verify
Amine at 5-position vs 2-position
Correct regioisomer essential for SAR validity; structural confirmation recommended
Structure-Activity Relationship Synthetic Chemistry Ligand Design

Defined Application Scenarios for 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine Based on Structural Features


Chiral Building Block in Asymmetric Drug Discovery

The compound's single chiral center makes it a valuable intermediate for synthesizing libraries of enantiomerically pure or diastereomerically enriched molecules. Its procurement is justified when the final drug target requires a specific 3D orientation, a scenario where the achiral regioisomer 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine would be entirely unsuitable. Research can focus on resolving the racemate or using it to induce chirality in subsequent synthetic steps [1].

Scaffold for Investigating Steric Effects in Biological Systems

The 1,3-dimethylated core offers greater steric hindrance around the triazole ring compared to non-methylated or mono-methylated versions like 1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. This makes it a preferred scaffold for probing the steric tolerance of biological targets (e.g., enzymes, receptors). The differentiation in molecular weight from C6H12N4 to C7H14N4 allows researchers to systematically study the impact of increased molar volume on molecular recognition and binding kinetics [2].

Synthetic Intermediary for N-Heterocyclic Carbene (NHC) Ligands

The primary amine handle on a 1,3-dialkyl-1,2,4-triazole core is a classic precursor for generating triazolium salts, which are direct precursors to valuable triazolylidene NHC ligands for transition metal catalysis. This application's success depends critically on the correct regioisomeric attachment (amine at the 5-position) to ensure proper electronic tuning of the final NHC ligand, a feature that cannot be replicated with 2-substituted or 4-substituted amine analogs [3].

Precursor for Dual-Pharmacophore Ligands

The molecule combines a hydrogen-bond-donor/acceptor amine group with a heterocyclic ring that is a known pharmacophore in antifungal and kinase inhibitors. This dual nature allows it to serve as a linking moiety to connect a triazole-based binding motif with another pharmacophore. The specific attachment at the chiral carbon creates a unique dihedral angle between the ring and the amine, a structural nuance absent in achiral linkers, which is crucial for optimizing ligand-target complementarity.

Application
Selection Property
Validation Focus
Chiral building block studies
Chiral center for stereochemical control
Enantiomeric or diastereomeric enrichment review
Steric probe for target interaction studies
1,3-Dimethyl steric profile
Steric tolerance in biological systems
Triazolylidene NHC ligand precursor research
5-Substituted amine handle for salt formation
Regioisomeric identity for electronic tuning
Dual-pharmacophore linker research
Chiral carbon linking amine and triazole
Dihedral angle effect on target complementarity
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